(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate
CAS No.: 61252-30-0
Cat. No.: VC0138991
Molecular Formula: C₂₁H₃₀O₃
Molecular Weight: 330.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61252-30-0 |
|---|---|
| Molecular Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.46 |
| IUPAC Name | [(3R,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16+,18+,19+,20+,21+/m1/s1 |
| SMILES | CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The molecular formula of "(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate" is , indicating that it contains 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms. Its molecular weight is calculated to be 330.46 g/mol.
Structural Characteristics
The structure consists of:
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A steroidal backbone with four fused rings (three cyclohexane rings and one cyclopentane ring).
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A hydroxyl group (-OH) attached at the 17th carbon in the beta configuration.
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An acetate ester (-COOCH_3) attached to the third carbon in the alpha configuration.
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A double bond between the fifth and fourteenth carbons (dien system).
The stereochemistry is critical for its biological activity, as the spatial arrangement of functional groups affects receptor binding and enzymatic interactions.
IUPAC Name
The IUPAC name for this compound is [(3R,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate.
Physicochemical Properties
Key physicochemical properties include:
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LogP (Partition Coefficient): The calculated XLogP value is approximately 4.5 . This indicates moderate lipophilicity.
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Hydrogen Bonding: It has three hydrogen bond acceptors and no hydrogen bond donors .
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Rotatable Bonds: The molecule contains two rotatable bonds .
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Exact Mass: The precise mass of the compound is 330.219 Da .
These properties suggest that the compound is relatively hydrophobic with limited solubility in aqueous environments but good solubility in organic solvents.
Synthesis and Derivation
Synthetic Pathways
The synthesis of "(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate" can be achieved through several chemical routes involving steroid precursors:
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Acetylation Reaction: The introduction of an acetate group at the third position can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
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Selective Hydroxylation: Hydroxylation at the 17th position requires regioselective enzymatic or chemical methods.
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Double Bond Formation: The dien system between carbons five and fourteen can be introduced via dehydrogenation reactions using oxidizing agents.
These steps require precise control over reaction conditions to maintain stereochemical integrity.
Natural Sources
Steroidal compounds with similar structures are often derived from natural sources such as cholesterol or other sterols found in animal tissues or plants.
Biological Activities
Role in Steroid Metabolism
"(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate" may act as an intermediate in steroid biosynthesis or degradation pathways. Steroids are metabolized by enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 oxidases to produce biologically active hormones or inactive metabolites.
Applications in Research
Analytical Standards
"(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate" is used as a reference standard in analytical chemistry for studying steroid metabolism and pharmacokinetics.
Drug Development
Steroidal acetates serve as lead compounds in drug discovery programs aimed at developing treatments for hormonal disorders or cancers.
Data Representation
Table: Key Properties of "(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate"
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